molecular formula C8H11N3O2 B114796 2-(Isopropylamino)pyrimidine-5-carboxylic acid CAS No. 148741-64-4

2-(Isopropylamino)pyrimidine-5-carboxylic acid

Cat. No.: B114796
CAS No.: 148741-64-4
M. Wt: 181.19 g/mol
InChI Key: KHKCJJIQFAWEGW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H11N3O2 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with isopropylamine. One common method involves the treatment of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce the target compound . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Isopropylamino)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(Isopropylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an isopropylamino group.

    2-(Methylamino)pyrimidine-5-carboxylic acid: Contains a methylamino group instead of an isopropylamino group.

    2-(Ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of an isopropylamino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(propan-2-ylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKCJJIQFAWEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599288
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148741-64-4
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6 ml of a 1N solution of sodium hydroxide are added to a solution of 2-isopropylamino-5-methoxycarbonylpyrimidine (1 g; 5.12 mmol) in 33 ml of methanol. The mixture is refluxed (66° C.) for two hours. A minimum of water is added in order to dissolve the precipitate which forms; the methanol is evaporated under reduced pressure. The remaining solution is acidified at 0° C. with 2N hydrochloric acid. The precipitate obtained is filtered, washed with water and then dried to give 850 mg (92%) of acid.
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92%

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